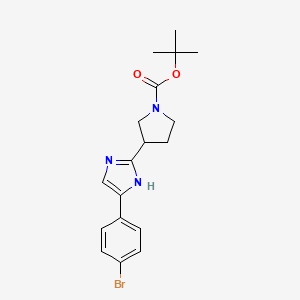
tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound featuring an imidazole ring substituted with a bromophenyl group and a pyrrolidine carboxylic acid tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow chemistry and the use of automated reactors could be employed to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Suzuki-Miyaura coupling typically involves palladium catalysts and boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives .
Applications De Recherche Scientifique
tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The bromophenyl group can enhance the compound’s binding affinity to its target by providing additional hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-imidazole: A simpler imidazole derivative with similar reactivity.
Pyrrolidine-1-carboxylic acid tert-butyl ester: Shares the pyrrolidine and ester functionalities.
Phenylimidazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
tert-Butyl 3-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromophenyl group and the imidazole ring makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C18H22BrN3O2 |
|---|---|
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
tert-butyl 3-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-9-8-13(11-22)16-20-10-15(21-16)12-4-6-14(19)7-5-12/h4-7,10,13H,8-9,11H2,1-3H3,(H,20,21) |
Clé InChI |
CJPYDXVHQGVTHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(N2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
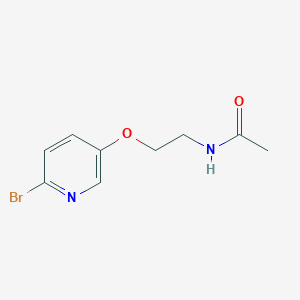
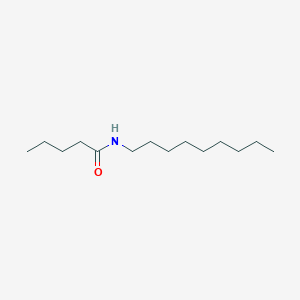

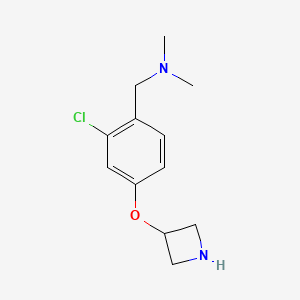
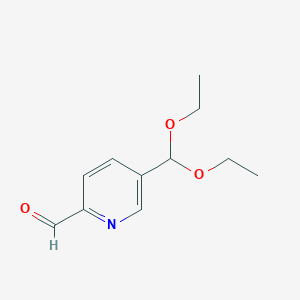

![N-[6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-yl]-2-furamide](/img/structure/B8347603.png)
![1-[2-[4-[(Methylsulfonyl)amino]phenyl]ethyl]-1H-imidazole](/img/structure/B8347609.png)

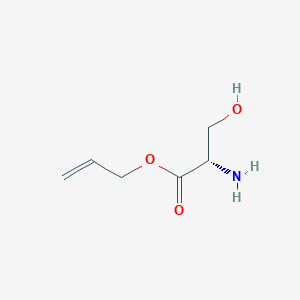
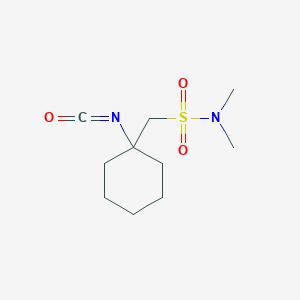
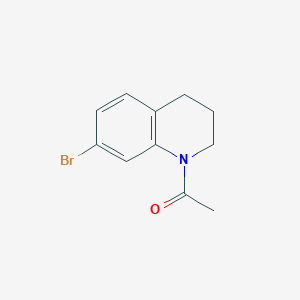

![N-methoxy-N,1-dimethyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B8347675.png)
